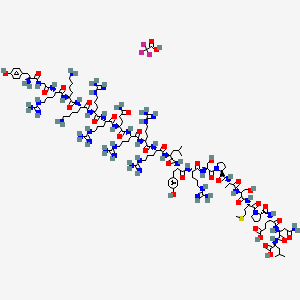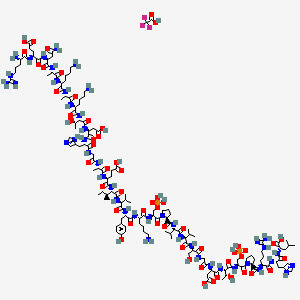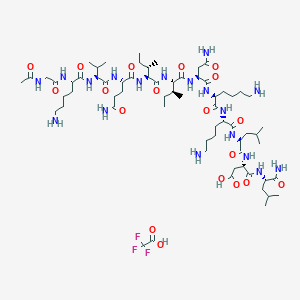
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate
描述
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is an acetylated fragment of the Tau protein. This compound is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease, due to its role in inhibiting the aggregation of amyloid-beta peptides. The compound is often used as a model to investigate the interactions between amyloid-beta and Tau proteins .
作用机制
Target of Action
The primary target of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is the Amyloid-beta (Aβ) peptide , specifically the Ac-Aβ (25-35)-NH2 fragment . This peptide fragment plays a crucial role in the pathogenesis of Alzheimer’s disease.
Mode of Action
This compound interacts with its target by limiting the substantial aggregation of Ac-Aβ (25-35)-NH2 . By doing so, it acts as an inhibitor of Ac-Aβ (25-35)-NH2 .
Biochemical Pathways
The compound affects the biochemical pathway involved in the formation of amyloid plaques , a characteristic feature of Alzheimer’s disease. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, it potentially disrupts the formation of these plaques .
Result of Action
The primary molecular effect of this compound is the reduction in the aggregation of Ac-Aβ (25-35)-NH2 . This action at the molecular level could potentially lead to a decrease in the formation of amyloid plaques, thereby mitigating the symptoms of Alzheimer’s disease.
生化分析
Biochemical Properties
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is known to interact with amyloid-beta peptides, particularly Ac-Aβ (25-35)-NH2, and inhibit their aggregation . This interaction is crucial for studying the cross-interaction between amyloid-beta and Tau proteins, which is a key feature in the development of Alzheimer’s disease . The compound also forms homooligomers and heterooligomers with amyloid-beta peptides, which can be used to model the aggregation process in vitro .
Cellular Effects
This compound has been shown to influence various cellular processes. It limits the substantial aggregation of amyloid-beta peptides, thereby reducing their toxicity . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the interactions between Tau and amyloid-beta peptides . These effects are particularly relevant in neuronal cells, where Tau aggregation is associated with neurodegeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with amyloid-beta peptides. By inhibiting the aggregation of Ac-Aβ (25-35)-NH2, the compound prevents the formation of toxic amyloid-beta aggregates . This inhibition is achieved through the formation of stable complexes between the acetylated Tau peptide and amyloid-beta peptides, which disrupts the aggregation process . Additionally, the compound may influence gene expression and enzyme activity related to Tau and amyloid-beta metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that the compound can maintain its inhibitory effects on amyloid-beta aggregation for extended durations, although some degradation may occur . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits amyloid-beta aggregation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the optimal concentration for therapeutic applications and experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to Tau and amyloid-beta metabolism. The compound interacts with enzymes and cofactors that regulate the aggregation and degradation of Tau and amyloid-beta peptides . These interactions can influence metabolic flux and the levels of various metabolites, which are important for understanding the biochemical basis of neurodegenerative diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in regions where Tau and amyloid-beta aggregation occur . Understanding the transport and distribution of the compound is essential for developing targeted therapeutic strategies .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles where it exerts its inhibitory effects on amyloid-beta aggregation . This localization is critical for its activity and function, as it ensures that the compound reaches the sites of Tau and amyloid-beta interaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Tau Peptide (273-284) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
化学反应分析
Types of Reactions
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It is also involved in interactions with metal ions and lipid membranes, which are crucial in the context of amyloid-beta and Tau protein aggregation .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid, water, scavengers
Metal Ions: Zinc, copper, and iron ions are commonly studied in interactions with this peptide.
Major Products Formed
The major products formed from the reactions involving this compound are typically the peptide itself and its aggregates. The inhibition of amyloid-beta aggregation is a key outcome of these reactions .
科学研究应用
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is extensively used in scientific research, particularly in the study of Alzheimer’s disease. Its applications include:
Neurodegenerative Disease Research: Investigating the interactions between amyloid-beta and Tau proteins, which are crucial in the pathology of Alzheimer’s disease.
Drug Development: Serving as a model compound for developing inhibitors of amyloid-beta aggregation.
Biophysical Studies: Examining the structural and functional properties of Tau protein fragments and their interactions with other biomolecules.
相似化合物的比较
Similar Compounds
- Acetyl-Tau Peptide (306-318) amide Trifluoroacetate
- Acetyl-Tau Peptide (396-411) amide Trifluoroacetate
- Acetyl-Tau Peptide (441-450) amide Trifluoroacetate
Uniqueness
Acetyl-Tau Peptide (273-284) amide Trifluoroacetate is unique due to its specific sequence, which is critical for its interaction with amyloid-beta peptides. This specificity makes it a valuable tool in studying the cross-interaction between amyloid-beta and Tau proteins, providing insights into the mechanisms underlying Alzheimer’s disease .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H116N18O17.C2HF3O2/c1-12-36(9)52(82-64(99)53(37(10)13-2)81-58(93)42(23-24-47(68)84)75-62(97)51(35(7)8)80-57(92)39(20-14-17-25-65)72-49(86)32-71-38(11)83)63(98)79-45(30-48(69)85)60(95)74-40(21-15-18-26-66)55(90)73-41(22-16-19-27-67)56(91)77-44(29-34(5)6)59(94)78-46(31-50(87)88)61(96)76-43(54(70)89)28-33(3)4;3-2(4,5)1(6)7/h33-37,39-46,51-53H,12-32,65-67H2,1-11H3,(H2,68,84)(H2,69,85)(H2,70,89)(H,71,83)(H,72,86)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,91)(H,78,94)(H,79,98)(H,80,92)(H,81,93)(H,82,99)(H,87,88);(H,6,7)/t36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAMUZFPACIOAW-ZAXCWQNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H117F3N18O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



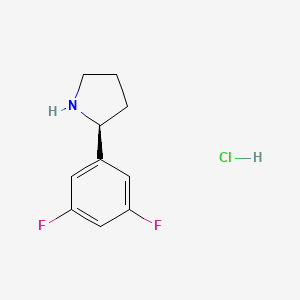
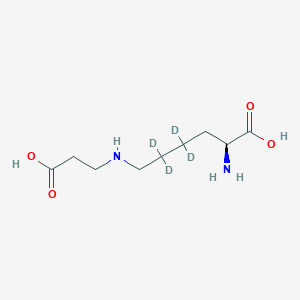
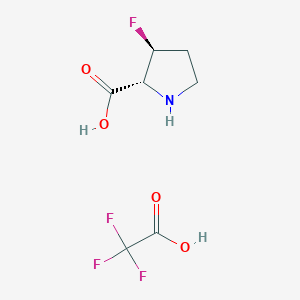
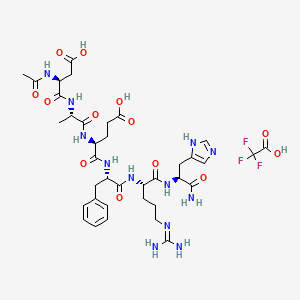
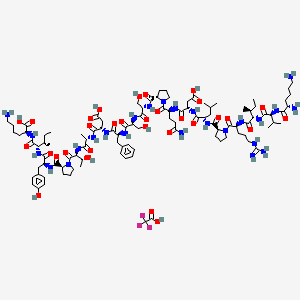
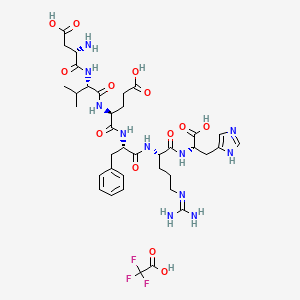
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)
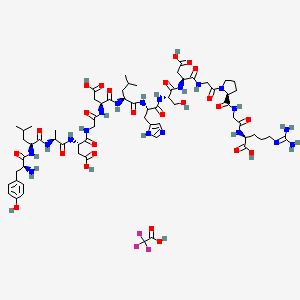
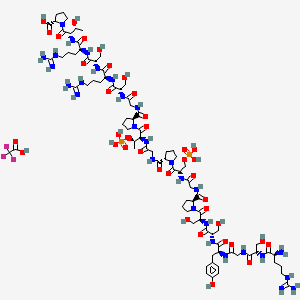
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)
